1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound characterized by its unique bicyclic structure. This compound features a fluorophenyl group attached to a bicyclo[2.1.1]hexane ring system, with a carboxylic acid functional group at the 2-position. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Esters, anhydrides.
Reduction: Alcohols, aldehydes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- 1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Uniqueness: 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKVOJOPMIENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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